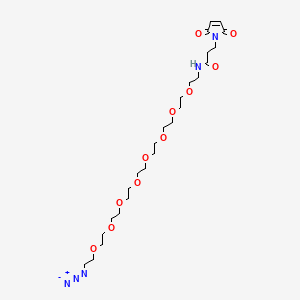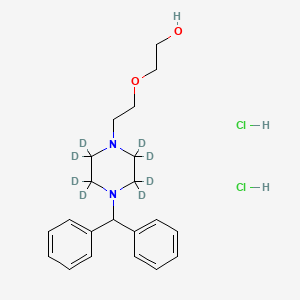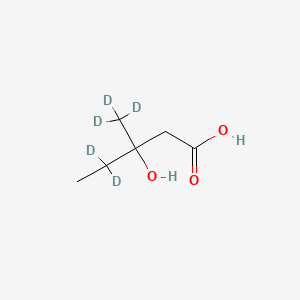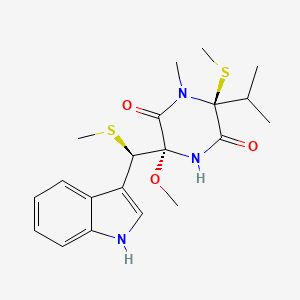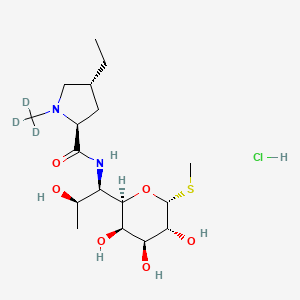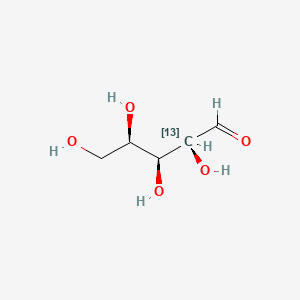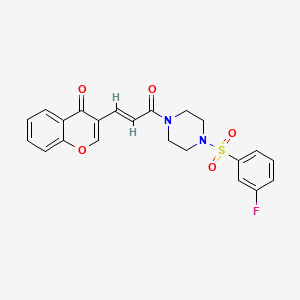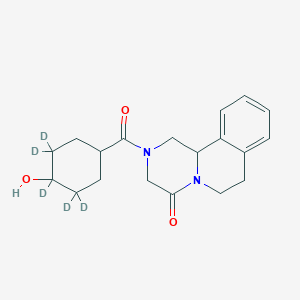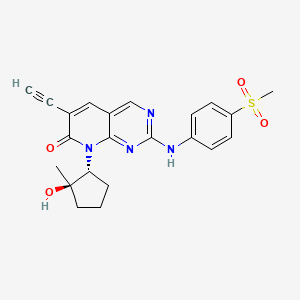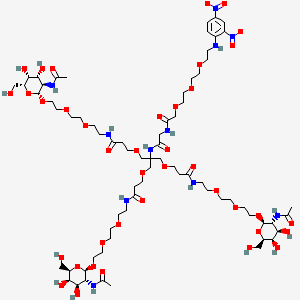
D-MoDE-A (1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-MoDE-A (1): is a bifunctional small molecule that facilitates the degradation of extracellular proteins via the asialoglycoprotein receptor (ASGPR) . This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-MoDE-A (1) involves multiple steps, including the formation of bifunctional groups that can interact with the ASGPR. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and purification methods like chromatography.
Industrial Production Methods: Industrial production of D-MoDE-A (1) is not widely documented, as it is primarily used for research purposes. The production would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and efficacy of the compound.
化学反应分析
Types of Reactions: D-MoDE-A (1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of D-MoDE-A (1).
科学研究应用
D-MoDE-A (1) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study bifunctional small molecules and their interactions with receptors.
Biology: Facilitates the degradation of extracellular proteins, making it useful in studying protein turnover and degradation pathways.
作用机制
D-MoDE-A (1) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of cells. This binding facilitates the internalization and subsequent degradation of extracellular proteins. The molecular targets and pathways involved include the ASGPR-mediated endocytosis pathway, which leads to the lysosomal degradation of the bound proteins .
相似化合物的比较
D-MoDE-B (2): Another bifunctional small molecule with similar properties but different receptor targets.
E-MoDE-A (3): A compound with similar degradation mechanisms but different chemical structures.
F-MoDE-C (4): A related compound with similar applications in protein degradation but different molecular targets.
Uniqueness of D-MoDE-A (1): D-MoDE-A (1) is unique due to its specific interaction with the asialoglycoprotein receptor (ASGPR), which distinguishes it from other similar compounds. Its bifunctional nature allows it to facilitate the degradation of extracellular proteins effectively, making it a valuable tool in scientific research .
属性
分子式 |
C71H121N11O39 |
|---|---|
分子量 |
1752.8 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-2-[[2-[[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetyl]amino]acetyl]amino]propoxy]propanamide |
InChI |
InChI=1S/C71H121N11O39/c1-45(86)77-59-65(97)62(94)51(38-83)119-68(59)116-33-30-109-25-21-105-17-10-73-54(89)6-13-113-42-71(43-114-14-7-55(90)74-11-18-106-22-26-110-31-34-117-69-60(78-46(2)87)66(98)63(95)52(39-84)120-69,44-115-15-8-56(91)75-12-19-107-23-27-111-32-35-118-70-61(79-47(3)88)67(99)64(96)53(40-85)121-70)80-57(92)37-76-58(93)41-112-29-28-108-24-20-104-16-9-72-49-5-4-48(81(100)101)36-50(49)82(102)103/h4-5,36,51-53,59-70,72,83-85,94-99H,6-35,37-44H2,1-3H3,(H,73,89)(H,74,90)(H,75,91)(H,76,93)(H,77,86)(H,78,87)(H,79,88)(H,80,92)/t51-,52-,53-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69-,70-/m1/s1 |
InChI 键 |
YRHYIVQRNOXALG-AEHKLIEZSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


